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Spectroscopic Profile of N-(2-Bromoethyl)phthalimide: A Technical Guide

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Compound of Interest		
Compound Name:	N-(2-Bromoethyl)phthalimide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **N-(2-Bromoethyl)phthalimide**, a key reagent in organic synthesis, particularly for the introduction of a primary amine group via the Gabriel synthesis.[1] The structural integrity of this compound is crucial for its reactivity and the successful synthesis of target molecules.[1] The data presented herein serves as a reference for the characterization and quality assessment of **N-(2-Bromoethyl)phthalimide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **N-(2-Bromoethyl)phthalimide**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated chloroform (CDCl₃) as the solvent.[2]

Table 1: ¹H NMR Spectral Data of N-(2-Bromoethyl)phthalimide in CDCl₃



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.85	multiplet	2H	Aromatic (Ar-H)	
7.70	multiplet	2H	Aromatic (Ar-H)	
3.88	triplet	2H	6	-N-CH ₂ -
3.56	triplet	2H	6	-CH2-Br

Data sourced from ChemWhat[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The data below was acquired in deuterated chloroform (CDCl₃).[2]

Table 2: 13C NMR Spectral Data of N-(2-Bromoethyl)phthalimide in CDCl3

Chemical Shift (δ) ppm	Assignment
168.4	C=O
134.6	Ar-CH
132.2	Ar-C
123.8	Ar-CH
49.3	-N-CH ₂ -
37.2	-CH ₂ -Br

Data sourced from ChemWhat[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For **N-(2-Bromoethyl)phthalimide**, the spectrum is typically acquired using a potassium bromide (KBr)



pellet.[2]

Table 3: Key IR Absorption Bands for N-(2-Bromoethyl)phthalimide

Frequency (cm ⁻¹)	Assignment
~1770	C=O (symmetric stretching)
~1715	C=O (asymmetric stretching)

Note: The asymmetric stretching frequency is a typical value for phthalimides and complements the symmetric stretch.

Experimental Protocols

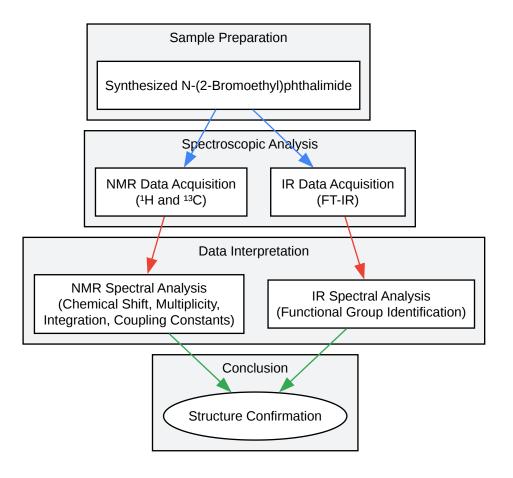
While detailed, step-by-step experimental protocols for the acquisition of the cited spectra are not publicly available, a general methodology can be outlined based on standard analytical chemistry practices.

- 3.1. NMR Spectroscopy (General Protocol) A sample of **N-(2-Bromoethyl)phthalimide** is dissolved in an appropriate deuterated solvent, such as CDCl₃ or DMSO-d₆.[2] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz, 400 MHz, or 500 MHz for ¹H NMR).[2] Data processing involves Fourier transformation of the free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- 3.2. IR Spectroscopy (General Protocol) A small amount of **N-(2-Bromoethyl)phthalimide** is finely ground with dry potassium bromide (KBr).[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **N-(2-Bromoethyl)phthalimide**.





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Caption: Workflow for the spectroscopic characterization of **N-(2-Bromoethyl)phthalimide**.

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References

- 1. benchchem.com [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
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